6-Oxaspiro[3.5]nonan-9-ylmethanamine is a spirocyclic compound characterized by a unique molecular architecture that combines a spirocyclic structure with an amine functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis due to its potential applications as a building block in drug development.
The compound is synthesized through various methods, often involving the transformation of simpler precursors into the desired spirocyclic structure. Recent studies have documented several synthetic routes, highlighting its relevance in the synthesis of complex organic molecules.
6-Oxaspiro[3.5]nonan-9-ylmethanamine belongs to the class of spirocyclic amines. Spirocyclic compounds are defined by their unique ring structures that share a single atom, which provides them with distinct chemical properties and reactivity profiles.
The synthesis of 6-oxaspiro[3.5]nonan-9-ylmethanamine typically involves multi-step reactions starting from readily available precursors. A notable method involves the use of oxetanes and aminomethylation techniques.
The molecular structure of 6-oxaspiro[3.5]nonan-9-ylmethanamine features a spirocyclic framework that includes an oxygen atom integrated into the ring system. Its structural formula can be represented as:
where , , , and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to characterize the compound's structure:
6-Oxaspiro[3.5]nonan-9-ylmethanamine can participate in various chemical reactions:
The reactivity of this compound is influenced by its spirocyclic structure, which can stabilize certain intermediates during chemical transformations, making it a useful scaffold for further derivatization .
The mechanism of action for 6-oxaspiro[3.5]nonan-9-ylmethanamine involves its interaction with biological targets, particularly in medicinal chemistry applications:
Quantitative assessments using techniques like enzyme inhibition assays or receptor binding studies help determine its pharmacological profile.
Relevant data from spectroscopic analyses further support these properties, indicating consistent behavior across different experimental setups .
6-Oxaspiro[3.5]nonan-9-ylmethanamine has several scientific uses:
Retrosynthetic disconnection of 6-oxaspiro[3.5]nonan-9-ylmethanamine reveals two primary synthons: a cyclohexanone derivative bearing a γ-haloalkyl side chain (for oxaspiro ring formation) and a cyanide source or protected amine for introducing the methanamine functionality. The strategic cleavage of the spirocyclic C-O bond suggests cyclohexanone precursors with tetrahydrofuran rings as viable starting materials. Alternatively, disconnection at the spiro carbon atom points to bifunctional intermediates like 4-(3-bromopropyl)cyclohexanone, which can undergo intramolecular alkylation to construct the spiro[3.5]nonane core. This approach leverages the inherent nucleophilicity of the ketone oxygen for oxirane or ether formation, while the methanamine group is installed late-stage via reductive amination or nitrile reduction to preserve reactivity [4] [6].
The amine positioning at the C9 methanamine group necessitates orthogonal protection strategies during synthesis. Tert-butoxycarbonyl (Boc) protection is frequently employed due to its stability during cyclization conditions and mild deprotection. Retrosynthetically, this transforms the target molecule into a protected amine precursor, 6-oxaspiro[3.5]nonane-9-carbonitrile, where the nitrile serves as a masked amine functionality [3] [4].
The oxaspiro[3.5]nonane core is synthesized through two principal cyclization methodologies:
Intramolecular Williamson Ether Synthesis: A cyclohexanone substrate containing a ω-haloalkyl chain (e.g., 4-(3-bromopropyl)cyclohexanone) undergoes deprotonation at the α-carbon using strong bases like sodium hydride or potassium tert-butoxide. The resulting enolate attacks the terminal halide, forming the spirocyclic ether via S~N~2 displacement. This method typically proceeds in polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran) at 60–80°C, achieving yields of 65–78%. Critical parameters include the avoidance of moisture to prevent hydrolysis and controlled addition rates to minimize diol formation [4].
Acid-Catalyzed Cyclization: Ketone carbonyls activated by Lewis acids (e.g., boron trifluoride diethyl etherate) undergo nucleophilic attack by pendant hydroxy groups. This method is particularly effective for substrates like 4-(3-hydroxypropyl)cyclohexanol, where the ketone is generated in situ via oxidation. Yields range from 60–72%, with side products arising from dehydration or over-oxidation [4].
Table 1: Cyclization Methods for Oxaspiro[3.5]nonane Core
Method | Reagent/Conditions | Yield (%) | Key Side Products |
---|---|---|---|
Williamson Ether Synthesis | NaH, DMF, 80°C, 6h | 78 | Diene, Diol |
Acid-Catalyzed Cyclization | BF~3~·OEt~2~, CH~2~Cl~2~, 25°C, 12h | 72 | Dehydrated alkene, Oligomers |
Ring-closing metathesis (RCM) represents an alternative approach, where a diene precursor (e.g., 4-(allyloxy)cyclohex-1-enylpropene) undergoes cyclization using Grubbs II catalyst. However, this route requires additional steps to saturate the resulting olefin and faces challenges in regioselectivity, making it less efficient (45–55% yield) [4].
The introduction of the primary amine group at the C9 position employs three key strategies:
Reductive Amination: 6-Oxaspiro[3.5]nonan-9-one reacts with ammonium acetate or benzylamine in the presence of sodium triacetoxyborohydride or sodium cyanoborohydride. This method affords moderate yields (60–70%) but requires careful pH control (pH 6–7) to minimize imine hydrolysis. Benzyl-protected amines necessitate subsequent hydrogenolysis with palladium on carbon, which risks over-reduction of the ether linkage [4].
Gabriel Synthesis: The spirocyclic bromide (9-bromomethyl-6-oxaspiro[3.5]nonane) reacts with potassium phthalimide in acetonitrile at reflux (82°C, 8h), followed by hydrazinolysis to liberate the primary amine. This route achieves higher regioselectivity (85–90% yield) without ketone interference, though purification of the phthalimide intermediate is critical [3] [6].
Nitrile Reduction: 6-Oxaspiro[3.5]nonane-9-carbonitrile undergoes catalytic hydrogenation (H~2~, Raney nickel, 50 psi, 50°C) or stoichiometric reduction (LiAlH~4~ in tetrahydrofuran). The latter offers superior yields (92%) but poses handling risks due to pyrophoric reagents [3].
Table 2: Methanamine Functionalization Approaches
Method | Conditions | Amine Yield (%) | Purity |
---|---|---|---|
Reductive Amination | NH~4~OAc, NaBH~3~CN, CH~3~OH, 25°C | 65 | 90% |
Gabriel Synthesis | PhthK, CH~3~CN, reflux; then N~2~H~4~ | 88 | 95% |
Nitrile Reduction | LiAlH~4~, THF, 0°C to reflux | 92 | 97% |
Conversion of the free base 6-oxaspiro[3.5]nonan-9-ylmethanamine to its hydrochloride salt significantly enhances stability and crystallinity. The optimal protocol involves dissolving the amine in anhydrous diethyl ether or tert-butyl methyl ether and treating with 1.0–1.2 equivalents of hydrochloric acid (2–4M in dioxane or diethyl ether) at 0–5°C. This controlled addition prevents exothermic decomposition and ensures a stoichiometric salt. Precipitation occurs immediately, and the solid is collected via filtration, washed with cold ether, and dried under vacuum (40°C, 12h) to achieve >99% purity [3].
Critical parameters include:
The hydrochloride salt exhibits superior properties: melting point 210–215°C (decomp), solubility in water (>50 mg/mL), and stability at 25°C/60% relative humidity for >12 months. Analytical characterization combines Fourier-transform infrared spectroscopy (FT-IR; N-H stretch at 2700–3100 cm⁻¹), proton nuclear magnetic resonance (¹H-NMR; δ 8.5–9.0 ppm for NH₂⁺), and elemental analysis (C, H, N, Cl within ±0.3% theory) [3] [6].
Table 3: Hydrochloride Salt Characterization Data
Analytical Method | Key Features | Specification |
---|---|---|
FT-IR | N⁺-H Stretching Band | 2700–3100 cm⁻¹ (broad) |
¹H NMR (D~2~O) | Methylene Resonance Adjacent to Ammonium | δ 3.15–3.30 (m, 2H) |
Elemental Analysis | Chlorine Content | 18.5 ± 0.3% |
XRPD | Crystalline Form | Characteristic Peaks at 5.2°, 10.7° |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: